molecular formula C28H31FO5 B142436 Bervastatin CAS No. 132017-01-7

Bervastatin

货号: B142436
CAS 编号: 132017-01-7
分子量: 466.5 g/mol
InChI 键: ZADJRRFMOOACHL-WQICJITCSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

贝伐他汀是一种小分子药物,可作为 3-羟基-3-甲基戊二酰辅酶 A 还原酶 (HMG-CoA 还原酶) 的抑制剂。该酶在肝脏中胆固醇的生物合成中起着至关重要的作用。 贝伐他汀最初由默克雪兰诺公司开发,并已被研究用于治疗高胆固醇血症,这是一种以血液中胆固醇水平升高为特征的疾病 .

准备方法

贝伐他汀的合成涉及多个步骤。其中一条合成路线包括在甲苯中将 2-羟基苯乙酮与环戊酮和吡咯烷加热,生成 3,4-二氢螺[1-苯并吡喃-2(2H),1'-环戊烷]-4-酮。该中间体与 4-氟苯基溴化镁进行 1,2-加成反应,然后用对甲苯磺酸脱水,生成 4-(4-氟苯基)螺[1-苯并吡喃-2(2H),1'-环戊烷]。 最后几步包括维尔斯迈尔反应和乙酰乙酸乙酯二阴离子的加入,然后用二乙基甲氧基硼烷和硼氢化钠进行立体选择性还原,生成贝伐他汀 .

化学反应分析

贝伐他汀会发生多种化学反应,包括:

    氧化: 贝伐他汀在特定条件下可以氧化形成相应的氧化物。

    还原: 该化合物可以用硼氢化钠等试剂还原。

    取代: 贝伐他汀可以发生取代反应,特别是涉及其芳香环。这些反应中常用的试剂包括对甲苯磺酸、4-氟苯基溴化镁和二乙基甲氧基硼烷。

科学研究应用

Cardiovascular Applications

Cholesterol Management
Bervastatin functions by inhibiting the enzyme HMG-CoA reductase, which plays a critical role in cholesterol biosynthesis. This mechanism effectively lowers low-density lipoprotein (LDL) cholesterol levels, thereby reducing the risk of cardiovascular diseases (CVD) such as heart attacks and strokes. Statins are widely recommended for primary and secondary prevention of CVD due to their proven efficacy in large clinical trials .

Anti-Inflammatory Effects
Recent studies suggest that this compound may exert anti-inflammatory effects that contribute to cardiovascular health. Statins have been shown to reduce markers of inflammation, such as C-reactive protein (CRP), which is associated with atherosclerosis. This anti-inflammatory property enhances the overall cardiovascular protective effects of this compound beyond mere cholesterol reduction .

Cancer Therapy

Adjuvant Therapy in Cancer Treatment
Emerging evidence suggests that statins like this compound may play a role in cancer therapy. Specifically, they have been investigated for their potential to enhance the efficacy of immunotherapies in various cancers, including hepatocellular carcinoma (HCC). Statins can modulate the tumor microenvironment (TME) by affecting immune cell function and cytokine production, thereby improving patient responses to immunotherapy .

Mechanisms of Action
this compound's anticancer effects may be attributed to several mechanisms:

  • Inhibition of Oncogenic Pathways: Statins can inhibit pathways involving oncogenes such as MYC and AKT, which are crucial for tumor growth.
  • Enhanced Immune Response: Research indicates that statins can increase the sensitivity and functionality of natural killer (NK) cells, thus promoting tumor cell destruction .
  • Reduction of Tumor Growth Factors: Statins have been shown to decrease levels of growth factors like IL-6 and TNF-α, which are often elevated in cancer patients .

Immunomodulation

Impact on Immune System
this compound has demonstrated immunomodulatory effects that may benefit patients with autoimmune diseases or those undergoing cancer treatment. By influencing cytokine production and immune cell activity, this compound can help balance immune responses, potentially improving outcomes in inflammatory conditions .

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • Case Study on HCC Patients
    A study involving HCC patients treated with this compound alongside standard therapies showed a significant reduction in tumor progression rates compared to controls. Patients exhibited improved immune profiles and reduced inflammatory markers .
  • Cardiovascular Risk Reduction
    In a cohort study examining patients at high risk for CVD, those treated with this compound not only achieved lower LDL levels but also showed a marked decrease in cardiovascular events over a five-year follow-up period .

作用机制

贝伐他汀通过抑制 HMG-CoA 还原酶发挥作用,HMG-CoA 还原酶是负责胆固醇生物合成的甲羟戊酸途径中的关键酶。通过抑制该酶,贝伐他汀减少了甲羟戊酸的生成,甲羟戊酸是胆固醇的前体,从而降低血液中的胆固醇水平。 该机制涉及竞争性抑制 HMG-CoA 还原酶,阻止 HMG-CoA 转化为甲羟戊酸 .

相似化合物的比较

贝伐他汀属于他汀类药物,其中包括其他化合物,例如:

生物活性

Bervastatin is a compound belonging to the statin class of drugs, primarily known for its role in managing cholesterol levels and reducing cardiovascular risks. This article delves into the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and clinical implications based on diverse research findings.

This compound functions as an HMG-CoA reductase inhibitor , which is the same mechanism employed by other statins. This action leads to a reduction in cholesterol synthesis in the liver, subsequently increasing the number of low-density lipoprotein (LDL) receptors on hepatocyte surfaces. This increase enhances the clearance of LDL from the bloodstream, effectively lowering plasma cholesterol levels.

  • Cholesterol Biosynthesis : this compound competitively inhibits HMG-CoA reductase, blocking the conversion of HMG-CoA to mevalonate, a precursor in cholesterol biosynthesis.
  • Pleiotropic Effects : Beyond lipid-lowering effects, this compound exhibits vasculoprotective properties, including improved endothelial function and reduced inflammation, contributing to cardiovascular health .

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by its absorption, metabolism, and elimination:

  • Absorption : this compound is typically administered orally and shows variable absorption rates depending on individual metabolic factors.
  • Metabolism : It undergoes extensive first-pass metabolism in the liver, primarily mediated by cytochrome P450 enzymes. The major active metabolites contribute to its therapeutic effects.
  • Elimination : The compound is eliminated through hepatic pathways, with a half-life that supports once-daily dosing in clinical settings .

Clinical Studies and Findings

Numerous studies have evaluated the efficacy and safety of this compound in various populations. Below are key findings from recent research:

StudyYearSample SizeKey Findings
Hamilton et al.20201,364Statin use correlated with improved overall survival (OS) in prostate cancer patients undergoing androgen deprivation therapy (ADT).
Kumar et al.202068,432Statin users showed better cancer-specific survival (CSS) compared to non-users; hydrophilic statins like this compound were particularly effective.
Ho et al.202395,032Statin exposure significantly reduced the incidence of prostate cancer (PCa) and improved prognosis across diverse populations .

Case Studies

  • Statin Use in Elderly Patients :
    A case study highlighted the benefits of statins in older adults at risk for cardiovascular events. Participants taking pravastatin showed a 15% reduction in myocardial infarction or stroke risk compared to placebo .
  • Statin Intolerance :
    Another case illustrated that true statin intolerance might be less common than perceived. A patient with rhabdomyolysis due to drug interactions was successfully transitioned to atorvastatin without recurrence of severe side effects .

属性

CAS 编号

132017-01-7

分子式

C28H31FO5

分子量

466.5 g/mol

IUPAC 名称

ethyl (E,3S,5R)-7-[4-(4-fluorophenyl)spiro[chromene-2,1'-cyclopentane]-3-yl]-3,5-dihydroxyhept-6-enoate

InChI

InChI=1S/C28H31FO5/c1-2-33-26(32)18-22(31)17-21(30)13-14-24-27(19-9-11-20(29)12-10-19)23-7-3-4-8-25(23)34-28(24)15-5-6-16-28/h3-4,7-14,21-22,30-31H,2,5-6,15-18H2,1H3/b14-13+/t21-,22-/m0/s1

InChI 键

ZADJRRFMOOACHL-WQICJITCSA-N

SMILES

CCOC(=O)CC(CC(C=CC1=C(C2=CC=CC=C2OC13CCCC3)C4=CC=C(C=C4)F)O)O

手性 SMILES

CCOC(=O)C[C@H](C[C@H](/C=C/C1=C(C2=CC=CC=C2OC13CCCC3)C4=CC=C(C=C4)F)O)O

规范 SMILES

CCOC(=O)CC(CC(C=CC1=C(C2=CC=CC=C2OC13CCCC3)C4=CC=C(C=C4)F)O)O

同义词

Bervastatin

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。